N,N-Dimethyl-3-[(2-phenyl-1H-indol-3-yl)sulfanyl]propan-1-amine
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Overview
Description
N,N-Dimethyl-3-[(2-phenyl-1H-indol-3-yl)sulfanyl]propan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of N,N-Dimethyl-3-[(2-phenyl-1H-indol-3-yl)sulfanyl]propan-1-amine involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N,N-Dimethyl-3-[(2-phenyl-1H-indol-3-yl)sulfanyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Scientific Research Applications
N,N-Dimethyl-3-[(2-phenyl-1H-indol-3-yl)sulfanyl]propan-1-amine has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-[(2-phenyl-1H-indol-3-yl)sulfanyl]propan-1-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
N,N-Dimethyl-3-[(2-phenyl-1H-indol-3-yl)sulfanyl]propan-1-amine can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole backbone.
These compounds share the indole ring structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
62663-09-6 |
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Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N,N-dimethyl-3-[(2-phenyl-1H-indol-3-yl)sulfanyl]propan-1-amine |
InChI |
InChI=1S/C19H22N2S/c1-21(2)13-8-14-22-19-16-11-6-7-12-17(16)20-18(19)15-9-4-3-5-10-15/h3-7,9-12,20H,8,13-14H2,1-2H3 |
InChI Key |
XQZTWDFCPOXKLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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